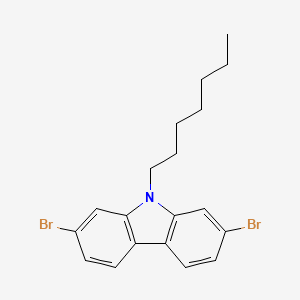![molecular formula C18H15F3N4O4 B1436121 3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide](/img/structure/B1436121.png)
3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VU6010608 is a novel compound identified as a selective negative allosteric modulator of the metabotropic glutamate receptor 7 (mGlu7). This compound is part of a series of N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides and has shown significant potential in blocking high-frequency stimulated long-term potentiation in electrophysiology studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VU6010608 involves the preparation of the N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide coreThe specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for VU6010608 are not extensively documented, the compound’s synthesis can be scaled up using standard pharmaceutical manufacturing techniques. These techniques include batch processing and continuous flow chemistry, which allow for the efficient production of large quantities of the compound while maintaining its chemical integrity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
VU6010608 undergoes various chemical reactions, including:
Substitution Reactions: The introduction of the trifluoromethoxy group and the triazole ring involves nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions are essential for modifying the oxidation state of intermediates during the synthesis process.
Common Reagents and Conditions
Common reagents used in the synthesis of VU6010608 include:
Trifluoromethoxybenzene: Used for introducing the trifluoromethoxy group.
Triazole Precursors: Used for forming the triazole ring.
Catalysts: Such as palladium or copper catalysts, which facilitate various steps in the synthesis.
Major Products Formed
The primary product formed from these reactions is the N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide core, which is the active component of VU6010608 .
Applications De Recherche Scientifique
VU6010608 has several scientific research applications, including:
Neuroscience: Used as a tool compound to investigate the physiology and therapeutic potential of the metabotropic glutamate receptor 7.
Medicinal Chemistry: Utilized in structure-activity relationship studies to optimize the efficacy and selectivity of negative allosteric modulators targeting the metabotropic glutamate receptor 7.
Mécanisme D'action
VU6010608 exerts its effects by selectively binding to the metabotropic glutamate receptor 7 and acting as a negative allosteric modulator. This binding inhibits the receptor’s activity, thereby modulating synaptic transmission and reducing excitatory neurotransmission. The compound’s mechanism of action involves the interaction with specific molecular targets and pathways associated with the metabotropic glutamate receptor 7, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
VU6010608 is unique due to its high selectivity and efficacy as a negative allosteric modulator of the metabotropic glutamate receptor 7. Its robust efficacy in blocking high-frequency stimulated long-term potentiation and excellent central nervous system penetration make it a valuable tool for studying the physiological and therapeutic potential of the metabotropic glutamate receptor 7 .
Propriétés
Formule moléculaire |
C18H15F3N4O4 |
|---|---|
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C18H15F3N4O4/c1-27-15-6-3-11(7-16(15)28-2)17(26)24-13-8-12(29-18(19,20)21)4-5-14(13)25-10-22-9-23-25/h3-10H,1-2H3,(H,24,26) |
Clé InChI |
YCDOKDADFOBKIL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



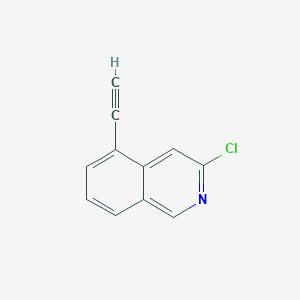



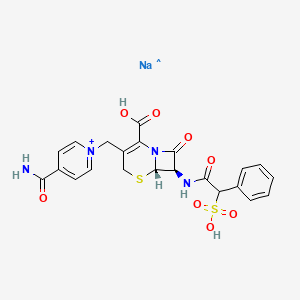
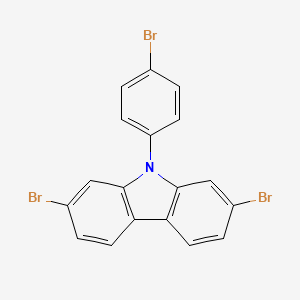
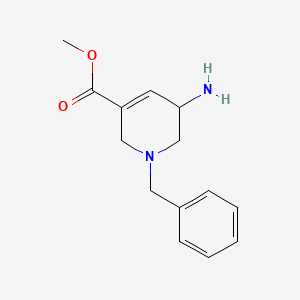

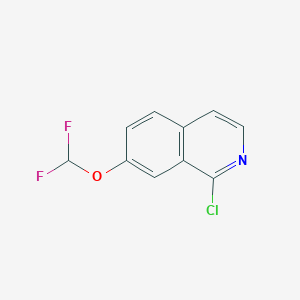
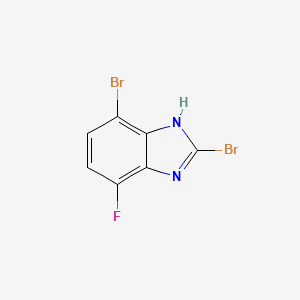


![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)
